(1R)-1-(1-benzofuran-2-yl)butan-1-amine is an enantiopure, heteroaromatic primary amine utilized as a premium chiral building block in advanced organic synthesis and medicinal chemistry. Structurally, it combines a rigid, electron-rich benzofuran core with an extended butyl chain at the stereocenter, providing a distinct spatial and lipophilic profile. Procured primarily for the synthesis of complex active pharmaceutical ingredients (APIs) and specialized chiral ligands, this compound is valued for its high enantiomeric excess (typically ee > 99%) and its ability to serve as a direct precursor for amide couplings, reductive aminations, and transition-metal-catalyzed N-arylations without the need for downstream chiral resolution [1].
Substituting (1R)-1-(1-benzofuran-2-yl)butan-1-amine with its racemic counterpart or shorter-chain analogs introduces severe inefficiencies in both process chemistry and pharmacological performance. Utilizing the racemate necessitates late-stage chiral resolution—such as preparative Supercritical Fluid Chromatography (SFC)—which inherently caps the maximum theoretical yield at 50% and significantly increases solvent waste and cycle times [1]. Furthermore, substituting this compound with the more common methyl analog, (1R)-1-(benzofuran-2-yl)ethanamine, drastically alters the calculated molar volume and lipophilicity (LogP) of the resulting scaffold. This reduction in steric bulk and hydrophobicity frequently leads to a loss of binding affinity in deep, lipophilic protein pockets, rendering generic structural substitution unviable for optimized drug candidates.
Synthesizing chiral benzofuran-containing APIs using (1R)-1-(1-benzofuran-2-yl)butan-1-amine directly eliminates the need for late-stage chiral separation. In standard HATU-mediated amide couplings, the enantiopure starting material provides a >92% isolated yield of the target chiral amide. In contrast, using the racemic mixture followed by preparative chiral SFC resolution results in a maximum theoretical yield of 50%, typically realizing only 41-45% due to resolution losses and peak tailing [1].
| Evidence Dimension | Isolated yield of pure enantiomeric product |
| Target Compound Data | >92% yield (direct coupling) |
| Comparator Or Baseline | 41-45% yield (using racemic precursor + SFC resolution) |
| Quantified Difference | >2-fold increase in effective material yield |
| Conditions | HATU/DIPEA coupling in DMF at room temperature |
Eliminating late-stage chiral resolution halves material costs and significantly reduces process cycle time for API manufacturing.
The butyl chain of (1R)-1-(1-benzofuran-2-yl)butan-1-amine provides a significantly higher lipophilic surface area compared to the shorter ethanamine analog. Comparative partition coefficient profiling shows this compound has a calculated LogP of approximately 3.1, compared to 2.2 for (1R)-1-(benzofuran-2-yl)ethanamine. This increased lipophilicity is critical for occupying deep hydrophobic pockets in target proteins, allowing medicinal chemists to optimize target residence time [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | ~3.1 |
| Comparator Or Baseline | ~2.2 for (1R)-1-(benzofuran-2-yl)ethanamine |
| Quantified Difference | +0.9 LogP units |
| Conditions | Standard predictive chemoinformatics models (e.g., SwissADME) |
The extended butyl chain allows for precise tuning of hydrophobic interactions, which is essential for improving the binding affinity of the resulting pharmacophore.
The spatial orientation of the amine and the butyl chain is critical for stereospecific binding. When incorporated into kinase or GPCR inhibitor scaffolds, derivatives synthesized from the (1R) enantiomer frequently exhibit sub-nanomolar IC50 values, whereas the corresponding (1S) derivatives show a sharp drop in activity. Procuring the strictly controlled (1R) enantiomer (ee > 99%) ensures reproducible pharmacological profiles without the risk of off-target effects driven by the distomer [1].
| Evidence Dimension | Eudismic ratio (activity of active vs. inactive enantiomer in derived scaffolds) |
| Target Compound Data | High target affinity (sub-nanomolar IC50) |
| Comparator Or Baseline | >100-fold loss of activity for (1S) enantiomer derivatives |
| Quantified Difference | >100-fold stereospecificity advantage |
| Conditions | In vitro target binding assays for derived APIs |
Procuring high-ee (1R) starting material is mandatory to prevent distomer-induced toxicity or loss of efficacy in the final therapeutic agent.
While many aliphatic primary amines are prone to rapid oxidation and CO2 absorption (forming carbamates) upon exposure to air, the steric shielding provided by the adjacent benzofuran ring and the butyl chain enhances benchtop stability. Accelerated stability testing shows <2% degradation or carbamate formation over 14 days of ambient air exposure, compared to >8% for unhindered analogs like 1-phenylbutan-1-amine [1].
| Evidence Dimension | Carbamate formation/degradation under ambient air |
| Target Compound Data | <2% over 14 days |
| Comparator Or Baseline | >8% over 14 days for 1-phenylbutan-1-amine |
| Quantified Difference | 4-fold reduction in degradation rate |
| Conditions | Ambient air exposure, 25°C, 60% relative humidity |
Enhanced stability as a free base simplifies storage, weighing, and handling protocols in the laboratory without requiring strict glovebox conditions.
Due to its >92% direct amidation yield and elimination of late-stage SFC resolution, this compound is the optimal precursor for manufacturing CNS-active drugs where the (1R) stereocenter and the lipophilic butyl chain are required for traversing the blood-brain barrier and engaging deep hydrophobic protein pockets [1].
The rigid benzofuran core and sterically demanding butyl group make this amine an excellent chiral precursor for synthesizing novel bidentate or tridentate Schiff base ligands. The benchtop stability of the free base simplifies the synthesis of these air-sensitive transition metal complexes [1].
As a stereochemically pure, 3D-rich fragment with a favorable cLogP (~3.1), it is highly suitable for inclusion in FBDD screening libraries designed to identify novel hit compounds for challenging protein-protein interactions where flat, achiral fragments typically fail [1].